Product packaging for 1-Bromopentane-1,1-D2(Cat. No.:CAS No. 77734-75-9)

1-Bromopentane-1,1-D2

Cat. No.: B3044213
CAS No.: 77734-75-9
M. Wt: 153.06 g/mol
InChI Key: YZWKKMVJZFACSU-BFWBPSQCSA-N
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Description

Significance of Deuterated Analogs in Chemical Research

Deuterated organic compounds are instrumental across various scientific disciplines, including analytical, medicinal, organic, and polymer chemistry. unam.mx Their importance stems from the fact that while deuterium (B1214612) is chemically similar to hydrogen, its greater mass leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. unam.mxlibretexts.org This difference in bond strength is the foundation of the kinetic isotope effect (KIE), a phenomenon where the rate of a chemical reaction changes when an atom in the reactants is replaced by one of its isotopes. unam.mxlibretexts.org

By comparing the reaction rates of a deuterated compound to its non-deuterated counterpart, researchers can gain profound insights into the reaction's mechanism. youtube.com If the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction, a significant KIE will be observed. libretexts.orgprinceton.edu This effect has become a cornerstone in the elucidation of reaction pathways. wikipedia.org Furthermore, deuterated compounds are extensively used as internal standards in mass spectrometry and for structural determination in Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.org.mxthalesnano.com

Role of Deuterium Isotopic Labeling in Elucidating Reaction Mechanisms

Deuterium isotopic labeling is a powerful technique for tracking the fate of specific hydrogen atoms throughout a chemical reaction. synmr.in By strategically placing deuterium atoms at specific positions within a molecule, chemists can follow their journey and determine which bonds are broken and formed. synmr.in This is particularly useful in distinguishing between different possible reaction pathways.

A classic application of this technique is in the study of elimination reactions. For instance, in an E2 (bimolecular elimination) reaction, a base removes a proton from a carbon adjacent to the leaving group in the rate-determining step. libretexts.org By substituting this proton with a deuterium atom, the reaction rate is significantly slowed down, providing strong evidence for the E2 mechanism. libretexts.org The magnitude of this "deuterium isotope effect" can provide further details about the transition state of the reaction. libretexts.org

Overview of 1-Bromopentane-1,1-D2 as a Model Substrate for Mechanistic and Synthetic Studies

This compound, a deuterated derivative of 1-bromopentane (B41390), is a colorless liquid that serves as an excellent model substrate for exploring various chemical principles. cymitquimica.comwikipedia.org Its structure, featuring two deuterium atoms and a bromine atom on the first carbon, makes it particularly well-suited for investigating nucleophilic substitution and elimination reactions. cymitquimica.com The presence of the bromine atom provides a reactive site for these transformations, while the deuterium labels allow for detailed mechanistic investigations through the kinetic isotope effect. cymitquimica.comresearchgate.net

This compound is a valuable tool in organic synthesis, often used as a starting material for creating more complex molecules. solubilityofthings.com For example, it participates in iron-catalyzed alkylations of aromatic Grignard reagents. thermofisher.com The study of its reactions not only deepens our understanding of fundamental organic chemistry but also has implications for the development of new synthetic methodologies.

Below is a table summarizing the key properties of 1-Bromopentane and its deuterated analog.

Property1-BromopentaneThis compound
CAS Number 110-53-2 sigmaaldrich.com77734-75-9 cymitquimica.com
Molecular Formula C5H11Br sigmaaldrich.comC5H9D2Br cymitquimica.com
Molar Mass 151.04 g/mol sigmaaldrich.com153.06 g/mol cymitquimica.com
Boiling Point 129.8 °C wikipedia.org~130 °C chemsrc.comchemicalbook.in
Melting Point -95 °C sigmaaldrich.com-95 °C chemsrc.comchemicalbook.in
Density 1.218 g/mL at 25 °C sigmaaldrich.com~1.306 g/mL at 25°C (for d-11) chemsrc.com
Appearance Colorless liquid wikipedia.orgColorless liquid cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H11B B3044213 1-Bromopentane-1,1-D2 CAS No. 77734-75-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1-dideuteriopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i5D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZWKKMVJZFACSU-BFWBPSQCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11Br
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 Bromopentane 1,1 D2

General Principles of Deuterium (B1214612) Incorporation at Terminal Primary Carbon Centers

The introduction of deuterium at a terminal primary carbon is a fundamental task in isotopic labeling. Several general strategies are employed to achieve this transformation, each with distinct advantages and applications.

Reduction of Carbonyl Compounds : One of the most direct and common methods involves the reduction of a terminal functional group, such as a carboxylic acid or its ester derivative. Powerful deuterated reducing agents, most notably Lithium Aluminum Deuteride (B1239839) (LiAlD₄), are used to deliver deuterium atoms stoichiometrically to the carbonyl carbon. The reduction of a carboxylic acid with LiAlD₄ first involves an acid-base reaction, followed by two successive hydride (deuteride) transfers to form the primary alcohol. masterorganicchemistry.comjove.comlibretexts.org This method is highly effective for creating a -CD₂OH group, which can then be converted to the desired halide. Borane complexes can also be used and may offer better selectivity in the presence of other reducible functional groups. jove.com

Hydrogen-Deuterium (H/D) Exchange : This process involves the substitution of hydrogen atoms with deuterium from a deuterium source, such as deuterium oxide (D₂O) or deuterium gas (D₂). wikipedia.org The exchange of non-labile C-H bonds typically requires a catalyst. wikipedia.org

Metal Catalysis : Transition metals like platinum, palladium, iridium, and ruthenium are effective catalysts for activating C-H bonds. nih.govnih.govrsc.org For terminal primary carbons, the reaction often involves intermediates where the metal center interacts with the substrate. The specific ligand environment of the metal catalyst is crucial for directing the exchange to the desired position and preventing undesired side reactions. nih.gov

Acid/Base Catalysis : Acid or base-catalyzed H/D exchange is generally effective for C-H bonds adjacent to a carbonyl group (α-protons) due to enol or enolate formation. nih.govresearchgate.net This makes it a viable method for deuterating the α-position of aldehydes or ketones before subsequent chemical modification.

Building Block Approach : This strategy involves using a small, commercially available, or easily synthesized deuterated starting material, which is then elaborated into the final target molecule. For instance, a deuterated methylating agent could be used in a chain-extension reaction to build the desired carbon skeleton with the deuterium label already in place at the terminus.

Specific Synthetic Routes for the Preparation of 1-Bromopentane-1,1-D2

Based on the general principles, a highly effective and specific route for synthesizing this compound involves a two-step process starting from a pentanoic acid derivative. This method ensures high levels of deuterium incorporation specifically at the C-1 position.

Route 1: Reduction and Subsequent Bromination

This synthetic pathway can be broken down into two main steps:

Reduction of Ethyl Pentanoate to Pentan-1,1-d₂-1-ol : The synthesis begins with a readily available starting material, such as ethyl pentanoate (the ethyl ester of pentanoic acid). This ester is reduced using a powerful deuterated reducing agent. Lithium aluminum deuteride (LiAlD₄) is the reagent of choice for this transformation due to its high reactivity towards esters. masterorganicchemistry.comucalgary.ca The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to prevent quenching of the deuteride reagent. libretexts.org The LiAlD₄ provides two deuterium atoms to the carbonyl carbon, quantitatively converting the ester to the corresponding 1,1-dideuterated primary alcohol, Pentan-1,1-d₂-1-ol.

Reaction Scheme: Step 1 CH₃(CH₂)₃COOCH₂CH₃ + LiAlD₄ → CH₃(CH₂)₃CD₂OH

Bromination of Pentan-1,1-d₂-1-ol : The resulting deuterated alcohol is then converted into the target alkyl bromide. Several standard bromination methods can be employed. A common and effective method is the reaction with phosphorus tribromide (PBr₃). This reaction proceeds via an Sₙ2 mechanism, where the bromide ion displaces the activated hydroxyl group, leading to the formation of this compound with high yield and purity. Alternatively, the alcohol can be treated with a mixture of sodium bromide and sulfuric acid. youtube.com

Reaction Scheme: Step 2 CH₃(CH₂)₃CD₂OH + PBr₃ → CH₃(CH₂)₃CD₂Br

This two-step route is highly efficient because the deuterium is incorporated from a stoichiometric reagent (LiAlD₄) in the first step, ensuring high isotopic enrichment, and the subsequent bromination is a well-established, high-yielding reaction that does not affect the deuterated carbon center.

StepStarting MaterialReagent(s)Intermediate/ProductKey Considerations
1Ethyl pentanoate1. LiAlD₄ 2. H₂O or H₃O⁺ workupPentan-1,1-d₂-1-olMust be performed under strictly anhydrous conditions.
2Pentan-1,1-d₂-1-olPBr₃ or NaBr/H₂SO₄This compoundStandard conditions for primary alcohol bromination apply.

Optimization Strategies for Deuterium Labeling Efficiency and Isotopic Purity

Achieving high deuterium labeling efficiency and isotopic purity is critical for the synthesis of deuterated compounds. Several factors in the synthetic process must be carefully controlled and optimized. nih.govacs.orgacs.orgfigshare.com

Purity of Deuterated Reagents : The isotopic enrichment of the final product is directly dependent on the purity of the deuterium source. For the reduction route described above, using LiAlD₄ with high isotopic purity (e.g., 98-99 atom % D) is essential to maximize the deuterium content in the this compound. researchgate.net

Control of Reaction Conditions :

Anhydrous Environment : When using stoichiometric deuterating agents like LiAlD₄, it is imperative to maintain a strictly anhydrous environment. Any trace amounts of water (H₂O) will react violently with the deuteride, consuming the reagent and introducing protons, which lowers the isotopic purity of the product. libretexts.org

Temperature : The temperature of the reaction should be controlled to prevent side reactions. The addition of LiAlD₄ to the ester is typically done at a low temperature (e.g., 0 °C) and then allowed to warm to room temperature to ensure a complete and controlled reaction.

Minimizing Isotopic Scrambling : Isotopic scrambling, the unwanted migration of isotopes to other positions in the molecule, must be avoided. The chosen synthetic route (reduction followed by bromination) is advantageous as it involves reactions that are not prone to H/D exchange or scrambling at other positions on the alkyl chain under standard conditions. Methods that rely on H/D exchange catalysis carry a higher risk of scrambling if not carefully controlled. nih.govacs.org

Post-Reaction Workup : During the workup of the reduction step, a protic source (H₂O or dilute acid) is added to quench the reaction and protonate the resulting alkoxide. This step must be performed carefully, but it does not affect the C-D bonds that have already been formed at the C-1 position. It is also crucial to ensure that no back-exchange occurs. Back-exchange is the undesired replacement of deuterium with hydrogen and is a concern in H/D exchange reactions if protic solvents are present after the exchange is complete. wikipedia.org

Advanced Techniques for Isolation and Purification of Deuterated Alkyl Bromides

The isolation and purification of this compound are crucial for obtaining a product with high chemical and isotopic purity. A combination of standard and advanced analytical techniques is employed.

Chemical Purification :

Extraction and Washing : After the bromination reaction, the crude product is typically washed with water to remove water-soluble byproducts, a mild base (e.g., sodium bicarbonate solution) to neutralize any residual acid, and finally with brine.

Drying : The organic layer is dried over an anhydrous drying agent like magnesium sulfate (B86663) or calcium chloride to remove dissolved water.

Distillation : As a volatile liquid, fractional distillation is a highly effective method for purifying this compound from non-volatile impurities, unreacted starting alcohol, and other side products with different boiling points.

Chromatography : For higher purity, column chromatography or preparative gas chromatography (GC) can be used. GC is particularly effective for separating volatile compounds with high resolution. nih.govnih.gov

Isotopic Purity Assessment : Verifying the level and location of deuterium incorporation is essential. Spectroscopic and spectrometric methods are indispensable for this analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy :

¹H NMR : This is the primary method for determining the percentage of deuterium incorporation. In the spectrum of this compound, the signal corresponding to the two protons on C-1 (the -CH₂Br group), which would typically appear as a triplet, will be absent or significantly diminished. The degree of deuteration can be quantified by integrating the residual signal. studymind.co.uklibretexts.org

²H NMR (Deuterium NMR) : This technique directly detects the deuterium nucleus, providing a definitive confirmation of its presence. A signal will appear at the chemical shift corresponding to the C-1 position, confirming the site of labeling. wikipedia.org

¹³C NMR : The carbon spectrum provides additional confirmation. The signal for the C-1 carbon will be split into a multiplet due to coupling with deuterium (C-D coupling) and will be shifted slightly upfield compared to the non-deuterated analogue. rsc.org

Mass Spectrometry (MS) : Mass spectrometry is used to confirm the molecular weight of the product. spectroscopyonline.comnih.govnih.gov The molecular ion peak (M+) for this compound will appear at m/z values two units higher than that of unlabeled 1-bromopentane (B41390), confirming the incorporation of two deuterium atoms. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement to further validate the elemental composition. acs.org

TechniquePurposeExpected Result for this compound
¹H NMR Quantify deuterium incorporationAbsence or significant reduction of the triplet signal for the C-1 protons.
²H NMR Confirm presence and location of deuteriumA signal appears at the chemical shift corresponding to the C-1 position.
¹³C NMR Confirm location and effect on carbonThe C-1 signal is split into a multiplet and shifted slightly upfield.
Mass Spec. Confirm molecular weightMolecular ion peak is 2 mass units higher than unlabeled 1-bromopentane.

Spectroscopic Characterization and Verification of 1 Bromopentane 1,1 D2

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Position and Enrichment Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly powerful for analyzing isotopically labeled compounds. A combination of Deuterium (²H), Carbon-13 (¹³C), and Proton (¹H) NMR experiments provides a comprehensive understanding of the location and abundance of deuterium in 1-bromopentane-1,1-d2.

Deuterium NMR (²H NMR) Analysis

Deuterium NMR (²H or D-NMR) spectroscopy directly observes the deuterium nuclei, offering definitive proof of deuteration. wikipedia.orgmagritek.com Since the chemical shift ranges for ¹H and ²H are nearly identical, the position of the deuterium signal in the ²H NMR spectrum can be readily correlated to the corresponding proton signal in the non-deuterated analogue. blogspot.comillinois.edu

In the case of this compound, the ²H NMR spectrum is expected to show a single prominent resonance. This signal corresponds to the deuterium atoms attached to the first carbon (C1) of the pentyl chain. The chemical shift of this peak would be virtually identical to the chemical shift of the protons on C1 in unlabeled 1-bromopentane (B41390). The presence of this signal confirms that deuteration has occurred at the intended position. The integration of this peak, relative to a known standard, can also be used to determine the deuterium enrichment. acs.org

Table 1: Predicted ²H NMR Data for this compound

PositionExpected Chemical Shift (ppm)Multiplicity
D at C1~3.40Singlet

Note: The chemical shift is predicted based on the typical ¹H NMR chemical shift for protons at the C1 position of 1-bromopentane.

Carbon-13 NMR (¹³C NMR) of Deuterium-Labeled Alkyl Chains

Carbon-13 NMR spectroscopy provides valuable information about the carbon skeleton of a molecule. When a carbon atom is directly bonded to one or more deuterium atoms, its resonance in the ¹³C NMR spectrum is affected in two significant ways: a small upfield isotope shift and, more noticeably, the splitting of the signal due to one-bond carbon-deuterium (¹³C-²H) coupling. blogspot.com

For this compound, the signal for the C1 carbon will be split into a multiplet. Since deuterium has a nuclear spin of 1, a carbon bonded to two deuterium atoms (CD₂) will appear as a quintet (a 1:2:3:2:1 pattern) in the proton-decoupled ¹³C NMR spectrum. blogspot.comblogspot.com This characteristic splitting pattern is a clear indicator of the CD₂ group. The signals for the other carbon atoms (C2-C5) will remain as singlets but may show minor upfield shifts due to longer-range isotope effects. nih.gov The observation of the quintet for C1 provides strong evidence for the successful synthesis of this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Multiplicity
C1~33.5 (with upfield isotope shift)Quintet
C2~33.0Singlet
C3~28.0Singlet
C4~22.0Singlet
C5~13.8Singlet

Note: Chemical shifts are based on typical values for 1-bromopentane and are subject to minor variations due to isotope effects.

Proton NMR (¹H NMR) for Residual Protium (B1232500) Quantification

Proton NMR (¹H NMR) spectroscopy is a highly sensitive technique used to quantify the amount of residual non-deuterated material. In the ¹H NMR spectrum of a highly enriched sample of this compound, the signal corresponding to the protons on the C1 carbon (expected around 3.40 ppm) will be significantly diminished or absent. wikipedia.org

By comparing the integration of this residual C1 proton signal to the integration of the signals from the other protons in the molecule (e.g., the methyl protons at C5), the percentage of isotopic enrichment can be accurately calculated. nih.gov This method provides a direct measure of the success of the deuteration reaction in replacing the protons at the target site. A high degree of deuterium incorporation is confirmed by a very low relative intensity of the C1 proton signal.

High-Resolution Mass Spectrometry for Isotopic Distribution Determination

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition and isotopic distribution of a molecule. By accurately measuring the mass-to-charge ratio (m/z) of the molecular ion, HRMS can confirm the incorporation of deuterium atoms.

The molecular weight of 1-bromopentane is approximately 150.04 g/mol for the most abundant isotopes (¹²C, ¹H, ⁷⁹Br). The replacement of two hydrogen atoms with two deuterium atoms in this compound results in an increase in the molecular weight by approximately 2 Da. Therefore, the molecular ion peak in the mass spectrum of this compound will be shifted to a higher m/z value compared to its non-deuterated counterpart. The fragmentation pattern can also provide confirmatory evidence, as fragments containing the C1 carbon will also show this mass shift. scielo.bracs.org

Table 3: Predicted Molecular Ion Peaks in High-Resolution Mass Spectrometry

CompoundMolecular FormulaPredicted Monoisotopic Mass (Da)
1-BromopentaneC₅H₁₁Br~150.0044 (for ⁷⁹Br)
This compoundC₅H₉D₂Br~152.0169 (for ⁷⁹Br)

Vibrational Spectroscopy (Infrared and Raman) for Deuterium-Specific Bond Analysis

Vibrational spectroscopy, including both infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. The substitution of hydrogen with deuterium, a heavier isotope, leads to a predictable decrease in the vibrational frequency of the corresponding bond.

In the IR and Raman spectra of this compound, the characteristic C-H stretching vibrations, typically observed in the range of 2850-3000 cm⁻¹, will be accompanied by new bands at lower frequencies corresponding to C-D stretching vibrations. The C-D stretching frequency is approximately 1/√2 times the C-H stretching frequency, placing the C-D stretching bands in the "silent" region of the IR spectrum, around 2100-2200 cm⁻¹. youtube.com The appearance of these distinct C-D stretching and bending vibrations provides direct evidence for the presence of carbon-deuterium bonds in the molecule. cdnsciencepub.comacs.org

Table 4: Predicted Vibrational Frequencies for this compound

Vibrational ModeTypical Frequency Range (cm⁻¹)
C-H Stretch2850 - 3000
C-D Stretch2100 - 2200
CH₂ Bend~1465
CD₂ BendLower than CH₂ bend

Mechanistic Investigations Utilizing 1 Bromopentane 1,1 D2

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Organic Transformations

The substitution of hydrogen with deuterium can lead to a change in the rate of a chemical reaction, a phenomenon known as the Deuterium Kinetic Isotope Effect (DKIE). libretexts.org This effect arises from the difference in zero-point vibrational energies between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. pharmacy180.com The heavier deuterium atom leads to a lower zero-point energy, making the C-D bond stronger and more difficult to break. pharmacy180.com The magnitude of the DKIE, expressed as the ratio of the rate constant for the hydrogen-containing reactant (kH) to that of the deuterium-containing reactant (kD), provides valuable information about the rate-determining step of a reaction. libretexts.org

Primary Deuterium Kinetic Isotope Effect Studies with 1-Bromopentane-1,1-D2

A primary DKIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. pharmacy180.comlibretexts.org In the context of this compound, a significant primary DKIE (typically kH/kD > 2) would indicate that the C-D bond at the first position of the pentane (B18724) chain is being cleaved during the slowest step of the reaction. pharmacy180.com This information is crucial for distinguishing between different possible reaction pathways. For instance, in an elimination reaction, a large primary DKIE would support a mechanism where the removal of a deuterium atom from the alpha-carbon is part of the rate-determining step.

Secondary Alpha-Deuterium Isotope Effects on Reactions of Grignard Reagents Derived from this compound

Secondary DKIEs occur when the isotopically labeled bond is not directly broken or formed in the rate-determining step. pharmacy180.comwikipedia.org These effects are generally smaller than primary DKIEs. pharmacy180.com When this compound is used to form a Grignard reagent, the deuterium atoms are located at the alpha-position relative to the carbon-magnesium bond. Studying the subsequent reactions of this deuterated Grignard reagent can reveal secondary alpha-deuterium isotope effects.

These effects are sensitive to changes in the hybridization and steric environment of the carbon atom bearing the deuterium labels. acs.org For example, a change in hybridization from sp3 in the Grignard reagent to sp2 in the transition state of a reaction often leads to an inverse isotope effect (kH/kD < 1), while a change from sp2 to sp3 can result in a normal isotope effect (kH/kD > 1). princeton.edu

Research on the reactions of the Grignard reagent derived from this compound has shown small but measurable secondary alpha-deuterium isotope effects. acs.org For instance, in reactions with ketones and nitriles, these effects have been used to probe the structure of the transition state. acs.org The observed isotope effects can provide evidence for either an open or a cyclic transition state structure. acs.org

Below is a table summarizing representative secondary alpha-deuterium isotope effects for reactions of pentylmagnesium bromide-1,1-d2.

ReactantIsotope Effect (kH/kD per D)
Acetone1.026
Benzonitrile0.985
Valeronitrile0.988

This table presents data on the secondary alpha-deuterium isotope effects observed in the reactions of the Grignard reagent derived from this compound with different reactants. The isotope effect is expressed per deuterium atom.

Elucidation of Reaction Intermediates and Transition State Structures Using Deuterium Labeling

Deuterium labeling with compounds like this compound is instrumental in identifying reaction intermediates and characterizing the geometry of transition states. organicchemistrytutor.comlibretexts.org Reaction intermediates are transient species formed during a multi-step reaction, residing in a potential energy minimum between two transition states. libretexts.orgwikipedia.org Transition states, on the other hand, represent the highest energy point along the reaction coordinate for a single elementary step. organicchemistrytutor.com

By tracking the position of the deuterium label in the products of a reaction, chemists can deduce the transformations that have occurred. For example, if a reaction involving this compound leads to a product where the deuterium atoms have migrated to a different carbon, it suggests the formation of an intermediate that allows for such rearrangement. masterorganicchemistry.com

The magnitude of secondary kinetic isotope effects, as discussed earlier, provides clues about the structure of the transition state. acs.org For instance, the observation of a small inverse isotope effect in the reaction of the Grignard reagent from this compound can suggest a transition state with a more sterically crowded environment around the alpha-carbon compared to the reactant. acs.org

Studies on Radical Processes and Rearrangement Mechanisms Initiated from Deuterated Substrates

The formation of Grignard reagents is known to involve radical intermediates. utexas.eduillinois.edu Deuterium labeling, in conjunction with other techniques, can help to unravel the complexities of these radical processes and any subsequent rearrangements.

Analysis of Grignard Reagent Formation Pathways and Associated Radical Intermediates

The generally accepted mechanism for Grignard reagent formation involves the transfer of an electron from magnesium to the alkyl halide, leading to the formation of a radical anion which then breaks down to form an alkyl radical and a halide ion. utexas.edualfredstate.edu This alkyl radical can then react with the magnesium surface to form the Grignard reagent. alfredstate.edu

Studies using radical traps have provided evidence for the existence of free alkyl radical intermediates during the formation of Grignard reagents. harvard.edu While specific studies on this compound in this context are not widely documented, the principles of using deuterated substrates to probe radical reactions are well-established. For example, if the pentyl radical undergoes a reaction where a C-H bond is broken, the use of this compound would allow for the differentiation between the abstraction of a hydrogen or a deuterium atom, providing further insight into the radical's reactivity.

Applications of 1 Bromopentane 1,1 D2 in Advanced Organic Synthesis

Utilization as a Mechanistic Probe in Complex Synthetic Pathways

The presence of two deuterium (B1214612) atoms at the C1 position of 1-Bromopentane-1,1-D2 makes it an invaluable tool for probing the mechanisms of complex organic reactions. The carbon-deuterium (C-D) bond is stronger than the corresponding carbon-hydrogen (C-H) bond, leading to a kinetic isotope effect (KIE) in reactions where this bond is cleaved in the rate-determining step. By comparing the reaction rates and product distributions of the deuterated and non-deuterated analogues, chemists can gain insight into transition state geometries and reaction pathways.

For instance, in reactions involving abstraction of a hydrogen atom from the C1 position or in elimination reactions where a C-H bond at this position is broken, the use of this compound would be expected to result in a slower reaction rate. This allows researchers to confirm or rule out specific mechanistic hypotheses.

Table 1: Comparison of Bond Dissociation Energies

Bond Dissociation Energy (kJ/mol)
C-H ~413
C-D ~421

Role in Iron-Catalyzed Alkylations of Aromatic Grignard Reagents via Cross-Coupling

Iron-catalyzed cross-coupling reactions have emerged as a cost-effective and environmentally benign alternative to traditional palladium- or nickel-catalyzed methods for the formation of carbon-carbon bonds. nsf.govrsc.orgnih.govresearchgate.net The alkylation of aromatic Grignard reagents with alkyl halides is a prominent application of this methodology. mdpi.com

In the context of the iron-catalyzed cross-coupling of an aromatic Grignard reagent (Ar-MgX) with this compound, the deuterium labeling serves a crucial mechanistic purpose. The primary reaction pathway involves the formation of an alkyl-aryl bond. However, potential side reactions, such as β-hydride elimination, can occur. While 1-bromopentane (B41390) does not have β-hydrogens on the C1 position, the presence of deuterium at C1 allows for the investigation of any unforeseen primary isotope effects or the tracking of the deuterium atoms in the final products and byproducts. This can help to elucidate the stability of the alkyl-iron intermediates and the potential for any α-elimination or other unexpected mechanistic pathways.

Table 2: Hypothetical Products in Iron-Catalyzed Cross-Coupling

Reactant Expected Product Potential Byproduct (from side reactions)
This compound Ar-CD2-CH2-CH2-CH2-CH3 Deuterated pentenes or other rearranged products

Precursor for the Synthesis of Novel Deuterated Organic Scaffolds and Advanced Intermediates

This compound is a valuable starting material for the synthesis of a wide array of specifically deuterated organic molecules. colab.wsnih.gov The bromo-functional group can be readily displaced by a variety of nucleophiles, allowing for the introduction of the deuterated pentyl chain into diverse molecular frameworks.

For example, it can be used in the synthesis of:

Deuterated ethers: by reaction with alkoxides.

Deuterated amines: through reaction with amines or their equivalents.

Deuterated esters: by conversion to the corresponding Grignard reagent followed by reaction with a chloroformate.

Deuterated long-chain alkanes and their derivatives: via coupling reactions.

These deuterated scaffolds are of significant interest in medicinal chemistry and materials science, where the incorporation of deuterium can lead to improved metabolic stability or altered material properties.

Deuterium Labeling for Tracing and Understanding Carbon Skeleton Rearrangements in Multistep Syntheses

In complex, multistep syntheses, carbon skeleton rearrangements can often occur, leading to unexpected products. Isotopic labeling is a definitive method for tracking the fate of specific atoms throughout a reaction sequence. By introducing the CD2 group from this compound at a known position in a synthetic intermediate, chemists can follow its location in the final product and any isolated byproducts.

This approach is particularly useful for studying rearrangements such as:

Wagner-Meerwein rearrangements: in carbocationic intermediates.

Claisen and Cope rearrangements: in pericyclic reactions.

Ring-closing and ring-opening metathesis reactions: to understand catalyst behavior and substrate transformations.

The distinct mass signature of the deuterium label allows for straightforward analysis by mass spectrometry and NMR spectroscopy, providing unambiguous evidence for the movement of the labeled carbon atom.

Preparation of Specifically Deuterated Building Blocks for Chemical Biology Research

Deuterated compounds are increasingly utilized as tools in chemical biology to study biological processes and the mechanisms of drug action. nih.govenamine.netresearchgate.netnih.gov The substitution of hydrogen with deuterium can lead to a kinetic isotope effect that slows down metabolic processes at the site of deuteration, a strategy employed to enhance the pharmacokinetic profiles of drugs. enamine.net

This compound can serve as a precursor for the synthesis of specifically deuterated building blocks for this purpose. For example, it could be used to synthesize deuterated fatty acids or lipids to study lipid metabolism and signaling. It could also be incorporated into enzyme inhibitors or receptor ligands to probe enzyme-substrate interactions and receptor binding. The precise location of the deuterium label allows for targeted investigations of specific metabolic pathways.

Computational and Theoretical Chemistry of 1 Bromopentane 1,1 D2

Quantum Mechanical Calculations for Prediction and Interpretation of Deuterium (B1214612) Isotope Effects

Quantum mechanical (QM) calculations are indispensable for predicting and interpreting kinetic isotope effects (KIEs), which are the changes in reaction rates upon isotopic substitution. For 1-bromopentane-1,1-d2, replacing two protium (B1232500) atoms with deuterium at the C1 position significantly alters the vibrational energy landscape of the molecule, leading to observable changes in reaction kinetics.

The primary origin of the deuterium isotope effect lies in the difference in zero-point vibrational energy (ZPVE) between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. Due to the greater mass of deuterium, the C-D bond has a lower vibrational frequency and consequently a lower ZPVE. In a reaction where this bond is broken, more energy is required to cleave the C-D bond than the C-H bond, typically resulting in a slower reaction rate for the deuterated compound. This is known as a normal primary KIE, where the ratio of rate constants (kH/kD) is greater than 1.

Computational methods such as Density Functional Theory (DFT) are commonly used to calculate the vibrational frequencies of reactants and transition states. These frequencies are then used within the framework of Transition State Theory (TST) to predict KIEs. For reactions involving hydrogen transfer, quantum mechanical tunneling can also play a significant role. Tunneling, a phenomenon where a particle passes through an energy barrier rather than over it, is more pronounced for lighter isotopes like protium. Advanced computational models like Canonical Variational Transition State Theory (CVT) with Small-Curvature Tunneling (SCT) corrections can account for these non-classical effects, providing more accurate KIE predictions. rsc.org

Secondary KIEs are also crucial for understanding reaction mechanisms. In the case of this compound, deuteration is at the α-carbon. For reactions like bimolecular nucleophilic substitution (S N 2), this position undergoes a change in hybridization from sp³ to sp². This change in the electronic environment alters the vibrational frequencies of the C-D bonds even though they are not broken in the reaction. For an S N 2 reaction, an inverse secondary KIE (kH/kD < 1) is often observed, which theoretical calculations can predict by analyzing the vibrational modes at the transition state. digitellinc.com

Table 1: Theoretical Secondary α-Deuterium KIE Values for Different Hybridization Changes

Hybridization Change Typical Calculated kH/kD Reaction Example
sp³ → sp² 0.8 - 0.9 S N 2
sp² → sp³ 1.1 - 1.2 Carbonyl reduction
sp³ → sp 0.9 - 1.0
sp → sp³ 1.2 - 1.3

This interactive table provides typical theoretical values for secondary kinetic isotope effects based on changes in carbon hybridization.

Molecular Dynamics Simulations for Understanding Reactivity and Conformational Dynamics of Deuterated Alkyl Halides

Molecular dynamics (MD) simulations offer a powerful lens through which to view the time-resolved behavior of molecules, providing insights into conformational dynamics and reactivity that complement static quantum mechanical calculations. For deuterated alkyl halides like this compound, MD simulations can illuminate how isotopic substitution influences molecular motion, solvent interactions, and the trajectory of a chemical reaction.

MD simulations model a system by calculating the forces between atoms using a force field and integrating Newton's equations of motion over short time steps. The primary effect of deuteration in a classical MD simulation is the increase in the mass of the substituted atoms. This seemingly simple change can have significant consequences for the molecule's dynamic properties. For instance, the higher mass of deuterium leads to slower vibrational motions and can affect the rates of conformational transitions within the pentyl chain. While standard force fields may not explicitly account for quantum effects like ZPVE, the mass change is sufficient to capture many of the dynamic consequences of isotopic substitution.

Furthermore, MD simulations are used to explore the conformational landscape of flexible molecules like 1-bromopentane (B41390). The pentyl chain can adopt numerous conformations (e.g., anti, gauche), and the relative populations of these conformers can be influenced by deuteration. researchgate.netresearchgate.net Since the reactivity of an alkyl halide can depend on its conformation at the moment of reaction, understanding these dynamic conformational equilibria is crucial for a complete picture of its chemical behavior.

Table 2: Parameters in a Classical Molecular Dynamics Simulation Affected by Deuteration

Parameter How it's Handled Effect of Deuteration (H → D)
Atomic Mass Direct input into the simulation engine. Mass of the atom is increased from ~1 amu to ~2 amu.
Bond Stretching Modeled as a harmonic oscillator (e.g., Hooke's Law). Frequency of vibration decreases due to increased reduced mass.
Angle Bending Modeled similarly to bond stretching. Frequencies of bending modes involving the C-D bond decrease.
Torsional Dihedrals Potential energy function describes rotation around bonds. Rotational barriers are unchanged, but the dynamics of crossing them can be altered.

This interactive table outlines how isotopic substitution is accounted for in the framework of a classical MD simulation.

Transition State Modeling and Energy Profile Calculations for Deuterium-Labeled Reaction Systems

The heart of understanding a chemical reaction from a computational perspective lies in characterizing its transition state (TS)—the highest energy point along the reaction coordinate. For reactions involving this compound, such as S N 2 or E2 elimination, modeling the transition state and calculating the complete reaction energy profile are essential for explaining the observed kinetics and isotope effects.

Computational chemists use a variety of quantum chemical methods to locate the geometry of a transition state. This involves finding a stationary point on the potential energy surface that is a maximum in the direction of the reaction coordinate but a minimum in all other directions. A key confirmation of a true transition state structure is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate.

For a reaction of this compound, the transition state geometry and its energy relative to the reactants (the activation energy) are calculated. This process is repeated for the non-deuterated 1-bromopentane. The difference in the activation energies for the two isotopologues, when corrected for the differences in ZPVE, provides a direct theoretical prediction of the kinetic isotope effect.

For example, in an E2 elimination reaction, the transition state involves the partial breaking of a C-H (or C-D) bond and the C-Br bond, and the partial formation of a C=C double bond. The vibrational frequencies of the atoms at this specific geometry are highly sensitive to isotopic substitution. nih.govmdpi.com The C-D bond, being stronger, leads to a higher activation barrier compared to the C-H bond, resulting in a primary KIE.

By mapping the energy of the system as it transforms from reactants to products through the transition state, a complete reaction energy profile can be constructed. This profile provides a visual representation of the reaction's thermodynamics and kinetics. For deuterated systems, comparing the energy profiles for the H- and D-labeled reactions graphically illustrates the energetic origins of the isotope effect.

Table 3: Hypothetical Calculated Properties for an S N 2 Transition State

Property 1-Bromopentane (H) This compound (D)
C-Nucleophile distance (Å) 2.25 2.25
C-Br distance (Å) 2.30 2.30
Imaginary Frequency (cm⁻¹) 350i 345i
ΔE‡ (Activation Energy, kcal/mol) 22.5 22.5
ΔZPVE‡ (TS - Reactant, kcal/mol) -0.5 -0.3
Calculated kH/kD - 0.88

This interactive table presents hypothetical data from a quantum mechanical calculation of a transition state for an S N 2 reaction, illustrating the origin of a secondary KIE.

Broader Research Context and Future Directions

Comparative Mechanistic Studies with Other Positionally Deuterated Bromopentane Analogs

The precise location of deuterium (B1214612) labeling in a series of bromopentane analogs allows chemists to dissect the intricate details of reaction transition states, particularly in elimination and substitution reactions. By comparing the reaction rates of 1-bromopentane-1,1-d2 with its non-deuterated counterpart and other positionally deuterated isomers (e.g., 2-bromopentane-2-d), significant mechanistic insights can be gained.

A primary application is in the study of bimolecular elimination (E2) reactions. libretexts.orglibretexts.org The E2 mechanism involves a single, concerted step where a base abstracts a proton from a carbon adjacent (beta-position) to the leaving group, leading to the formation of a double bond. libretexts.org A primary KIE is expected when the C-H bond being broken in the rate-determining step is replaced with a C-D bond.

By studying this compound, researchers can investigate reactions where the terminal hydrogens are involved. While the deuterium atoms in this specific molecule are on the alpha-carbon (the carbon bonded to the bromine), comparing its reactivity in certain base-catalyzed reactions against an analog like 1-bromopentane-2,2-d2 would be highly informative. For an E2 reaction of 1-bromopentane (B41390), the base abstracts a proton from the C2 position. Therefore, a significant primary KIE would be observed for the C2-deuterated analog, but not for this compound. The absence of a primary KIE with the 1,1-d2 isomer in an E2 reaction would confirm that the C1-H bond is not broken in the rate-limiting step. openstax.org

Conversely, these analogs can be used to detect secondary KIEs, which are smaller effects observed when the isotopic substitution is at a position not directly involved in bond breaking. For this compound undergoing an SN2 reaction, a small secondary KIE might be observed due to the change in hybridization at the alpha-carbon from sp3 in the reactant to a more sp2-like character in the transition state.

The table below illustrates hypothetical comparative rate data that could be obtained from such studies, highlighting the power of positional deuteration in mechanistic elucidation.

CompoundReaction TypeBaseRelative Rate (kH/kD)Mechanistic Implication
1-BromopentaneE2Sodium Ethoxide1.00 (Reference)Baseline rate for the non-deuterated substrate.
1-Bromopentane-2,2-d2E2Sodium Ethoxide~0.15 (kH/kD ≈ 6.7)Large primary KIE indicates C2-H bond cleavage is in the rate-determining step, consistent with the E2 mechanism. libretexts.org
This compoundE2Sodium Ethoxide~0.95 (kH/kD ≈ 1.05)No significant primary KIE, confirming C1-H bonds are not broken in the rate-limiting step of the E2 reaction.
This compoundSN2Sodium Iodide~1.10 (kH/kD ≈ 0.91)Small inverse secondary KIE (kH/kD < 1) may be observed, reflecting the change in hybridization at the reaction center.

Note: The values presented are illustrative and based on typical KIEs observed for these reaction types.

Advancements in Deuterium Labeling Technologies and Their Impact on the Synthesis of Complex Organic Molecules

The synthesis of specifically labeled compounds like this compound has been greatly facilitated by modern advancements in deuterium labeling technologies. Historically, the incorporation of deuterium required multi-step synthetic sequences starting from simple, commercially available deuterated precursors. researchgate.net However, contemporary methods offer more direct, efficient, and selective routes for introducing deuterium into complex molecules, often at a late stage in the synthesis. acs.orgnih.gov

Key advancements include:

Hydrogen Isotope Exchange (HIE): This is a powerful technique where C-H bonds are directly converted to C-D bonds. researchgate.net Transition-metal catalysts, particularly those based on iridium, have emerged as highly effective for HIE reactions, allowing for the selective deuteration of specific positions in a molecule using D2O or D2 gas as the deuterium source. researchgate.netyoutube.com These methods can be applied to complex pharmaceuticals and natural products, often without the need for pre-functionalization of the substrate. researchgate.net

Reductive and Dehalogenative Deuteration: These methods involve the reduction of a functional group with a deuterium source. For instance, the dehalogenative deuteration of alkyl halides provides a direct route to deuterated alkanes using D2O as an economical deuterium source. nih.govacs.org This approach is particularly relevant for synthesizing deuterated versions of alkyl halides themselves.

Photochemical Methods: Visible-light induced deuteration has gained attention as a sustainable and mild approach. rsc.org These methods often allow for the late-stage deuteration of complex structures under gentle reaction conditions. rsc.org

Base-Mediated Deuteration: Cost-effective strategies using strong bases to promote H-D exchange with deuterated solvents, such as DMSO-d6, have been developed. nih.govacs.org These metal-free routes can achieve high levels of deuterium incorporation in various organic molecules. nih.gov

These evolving technologies have made isotopically labeled compounds more accessible, expanding their application in mechanistic studies, pharmaceutical development, and materials science. acs.orgnih.govresearchgate.net

Emerging Mechanistic Research Areas Where this compound Could Provide Key Insights

Beyond classic elimination and substitution reactions, this compound is a valuable probe for several emerging areas of mechanistic research:

Organometallic Cross-Coupling Reactions: In reactions where an organometallic reagent is formed from 1-bromopentane (e.g., a Grignard or organozinc reagent) followed by a coupling step, this compound could be used to investigate potential side reactions involving alpha-hydrogen abstraction or the mechanism of reductive elimination. The stability of the C-D bond could potentially suppress unwanted side pathways, leading to cleaner reactions.

Enzymatic Halogenation and Dehalogenation: The study of enzymes that metabolize alkyl halides is crucial for understanding toxicology and bioremediation. Using this compound as a substrate for such enzymes could reveal whether the cleavage of a C-H bond at the alpha-position is a rate-limiting step in the enzymatic cycle. A significant KIE would provide strong evidence for a hydrogen abstraction mechanism. nih.gov

C-H Activation/Functionalization: Research into the direct functionalization of otherwise unreactive C-H bonds is a major frontier in organic chemistry. While the C-H bonds in pentane (B18724) are generally inert, the presence of the bromo- group activates the molecule. This compound could be employed to study novel catalytic systems designed to functionalize the C1 position, helping to determine the precise mechanism of C-H bond cleavage.

Integration of Isotopic Labeling with Advanced Spectroscopic Techniques for In Situ Reaction Monitoring and Kinetic Analysis

The full potential of isotopic labeling is realized when combined with advanced spectroscopic techniques that allow for the real-time monitoring of reactions. spectroscopyonline.com This integration provides a detailed picture of reaction kinetics, far beyond what can be achieved by analyzing only the final products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an exceptionally powerful tool for in situ reaction monitoring. researchgate.net Because deuterium is NMR-active but resonates at a very different frequency from protium (B1232500) (¹H), ¹H NMR can be used to track the disappearance of the reactant signal and the simultaneous appearance of the product signal without interference. The distinct signals allow for precise concentration measurements of each species over time, from which detailed kinetic data can be extracted. researchgate.net Furthermore, ²H NMR can be used to confirm the position of the label in the products.

Mass Spectrometry (MS): Mass spectrometry distinguishes molecules based on their mass-to-charge ratio. wikipedia.org The two-mass-unit difference between 1-bromopentane and this compound makes them easily distinguishable. By coupling a reaction vessel to a mass spectrometer, it is possible to monitor the concentrations of reactants, intermediates, and products in the gas phase in real-time. Isotopic labeling is also fundamental in MS-based techniques for studying metabolic pathways. nih.gov

Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy can also be used for in situ monitoring. spectroscopyonline.commdpi.com The vibrational frequency of a C-D bond is significantly different from that of a C-H bond. This shift allows for the selective monitoring of the deuterated part of a molecule, providing another avenue for tracking the progress of a reaction involving the labeled site. wikipedia.org

This combination of isotopic labeling and in situ spectroscopy enables the construction of precise reaction profiles, the identification of transient intermediates, and the accurate determination of rate constants and KIEs, providing comprehensive mechanistic understanding. researchgate.netmdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.